molecular formula C25H17Cl2F6N3O3 B12433631 2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B12433631
M. Wt: 592.3 g/mol
InChI Key: SMLKVFIKVNXFSR-UHFFFAOYSA-N
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Description

2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes dichlorophenyl and trifluoromethyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with sodium methoxide to form 2,4-dichlorophenyl methoxy. This intermediate is then reacted with an appropriate amine to form the imino derivative. The final step involves the reaction with N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets. The dichlorophenyl and trifluoromethyl groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorophenyl)methoxy]benzaldehyde
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is unique due to its combination of dichlorophenyl and trifluoromethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H17Cl2F6N3O3

Molecular Weight

592.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methoxyiminomethyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C25H17Cl2F6N3O3/c26-17-8-7-14(21(27)11-17)13-39-34-12-20(22(37)35-18-5-1-3-15(9-18)24(28,29)30)23(38)36-19-6-2-4-16(10-19)25(31,32)33/h1-12,20H,13H2,(H,35,37)(H,36,38)

InChI Key

SMLKVFIKVNXFSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(C=NOCC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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